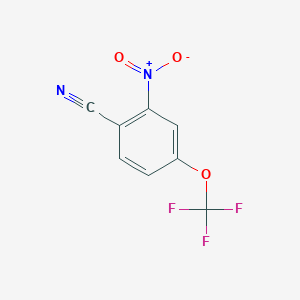

2-Nitro-4-(trifluoromethoxy)benzonitrile

描述

Structural and Functional Group Analysis

The chemical behavior and potential applications of 2-Nitro-4-(trifluoromethoxy)benzonitrile are dictated by the interplay of its three functional groups, which are positioned at carbons 1, 2, and 4. The cyano (CN) group defines the molecule as a benzonitrile (B105546), with the nitro (NO₂) group at the adjacent ortho position and the trifluoromethoxy (OCF₃) group at the para position.

| Property | Data |

| Molecular Formula | C₈H₃F₃N₂O₃ |

| Molecular Weight | 232.12 g/mol |

| ** IUPAC Name** | This compound |

| Structure | A benzene (B151609) ring substituted with a nitrile group at position 1, a nitro group at position 2, and a trifluoromethoxy group at position 4. |

Note: Physical properties like melting and boiling points are not widely reported in public literature, reflecting the compound's status as a specialized research chemical rather than a common commodity.

All three functional groups on the aromatic ring are strongly electron-withdrawing, making the benzene ring exceptionally electron-poor. This has profound implications for the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Nitrile Group (-CN): The nitrile group is a potent electron-withdrawing substituent due to both a strong inductive effect (-I) and a resonance effect (-M). The carbon atom of the nitrile is sp-hybridized, making it highly electronegative, which pulls electron density from the ring through the sigma bond framework. Via resonance, it can delocalize the ring's pi-electrons onto the nitrogen atom. In electrophilic aromatic substitution reactions, it acts as a deactivating meta-director. sigmaaldrich.com

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. Like the nitrile group, it deactivates the aromatic ring towards electrophilic attack through both strong inductive (-I) and resonance (-M) effects. The positive formal charge on the nitrogen atom significantly polarizes the N-O bonds and strongly attracts electron density from the ring. beilstein-journals.org

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a unique substituent with dual electronic character. It is powerfully electron-withdrawing by induction (-I) due to the high electronegativity of the three fluorine atoms. mdpi.com However, the oxygen atom possesses lone pairs that can be donated to the aromatic ring through the pi-system, resulting in a weak electron-donating resonance effect (+M). beilstein-journals.org Despite this +M effect, the inductive withdrawal is dominant, making the -OCF₃ group a net electron-withdrawing substituent and an ortho-, para-director in electrophilic substitutions, with a strong preference for the para position. beilstein-journals.orgnih.gov It is often considered a "pseudo-halogen" for its electronic resemblance to chlorine. beilstein-journals.org The -OCF₃ group also significantly increases lipophilicity, a property of interest in drug design. mdpi.combeilstein-journals.org

The combination of these three groups makes the aromatic ring of this compound highly deactivated towards electrophiles and activated towards nucleophiles.

| Functional Group | Inductive Effect | Resonance Effect | Net Electronic Effect |

| Nitrile (-CN) | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Strongly Withdrawing |

| **Nitro (-NO₂) ** | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Strongly Withdrawing |

| Trifluoromethoxy (-OCF₃) | Strong Withdrawing (-I) | Weak Donating (+M) | Moderately Withdrawing |

The arrangement of the three substituents on the benzene ring is critical. Several positional isomers of nitro-(trifluoromethoxy)benzonitrile exist, and their reactivity would differ significantly from the 2-nitro-4-(trifluoromethoxy) isomer. For example, in an isomer like 4-Nitro-2-(trifluoromethoxy)benzonitrile , the nitro group is para to the nitrile, and the trifluoromethoxy group is ortho.

The directing effects of the substituents are crucial. In the title compound, the positions ortho to the trifluoromethoxy group (positions 3 and 5) and meta to the nitro and nitrile groups (position 5) are the most likely sites for any potential electrophilic attack, although such reactions are highly unfavorable. More relevant is the reactivity towards nucleophilic aromatic substitution (SₙAr). The positions ortho and para to the powerful nitro group (positions 3 and 6) are highly activated for SₙAr, assuming a suitable leaving group were present at one of those positions. The specific arrangement in this compound creates a unique electronic environment that could be exploited in targeted synthesis.

Contextualization within Substituted Benzonitrile Chemistry

Substituted benzonitriles are a cornerstone of organic synthesis, serving as precursors to a wide array of chemical structures including amines, amides, carboxylic acids, and heterocycles. mdpi.com The introduction of electron-withdrawing groups, particularly fluorine-containing moieties, has become a key strategy in medicinal chemistry and materials science. mdpi.comresearchgate.net

This compound can be compared to its more widely studied analogue, 2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358) . sigmaaldrich.comchemicalbook.com Both molecules are highly electron-deficient. However, the presence of the oxygen bridge in the -OCF₃ group introduces key differences:

Electronic Profile: The -OCF₃ group, while strongly withdrawing, has a weak resonance donation capacity that the -CF₃ group lacks. The -CF₃ group is almost purely electron-withdrawing through a powerful inductive effect. vaia.com

Lipophilicity: The trifluoromethoxy group generally imparts greater lipophilicity than the trifluoromethyl group, which can be a critical parameter in the design of bioactive molecules. mdpi.combeilstein-journals.org

Steric Profile and Conformation: The C-O-C bond of the trifluoromethoxy group allows for more conformational flexibility compared to the direct C-C bond of the trifluoromethyl group.

These subtle but significant differences mean that this compound, while chemically similar to its -CF₃ counterpart, represents a distinct tool for fine-tuning molecular properties.

Overview of Key Research Areas and Unexplored Facets

Direct and extensive research specifically focused on this compound is not prominent in published literature. However, based on the known applications of its structural components and analogues, several potential research areas can be identified.

Agrochemical Synthesis: The analogue 2-Nitro-4-(trifluoromethyl)benzonitrile is a known key intermediate in the synthesis of the herbicide isoxaflutole. patsnap.com This suggests that this compound could be explored as a building block for new, potentially more lipophilic or metabolically stable, agrochemical agents.

Medicinal Chemistry: The trifluoromethoxy group is an increasingly important substituent in drug design, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity. mdpi.comresearchgate.net As a highly functionalized, electron-poor scaffold, this compound could serve as a starting material for novel pharmaceuticals, where the nitro group can be readily reduced to an amine for further derivatization.

Materials Science: Electron-deficient aromatic nitriles are of interest in the development of organic electronic materials, such as those exhibiting thermally activated delayed fluorescence (TADF). reddit.com The unique electronic profile of this compound could be leveraged in the design of new functional materials.

The primary unexplored facet of this compound is its experimental reactivity. Detailed studies on its susceptibility to nucleophilic substitution, the reduction of its nitro group in the presence of the other functionalities, and its utility in cross-coupling reactions are needed to fully unlock its synthetic potential.

Structure

3D Structure

属性

IUPAC Name |

2-nitro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-6-2-1-5(4-12)7(3-6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIQRRVMKNNZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592997 | |

| Record name | 2-Nitro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142494-69-7 | |

| Record name | 2-Nitro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 2-Nitro-4-(trifluoromethoxy)benzonitrile

The synthesis of complex aromatic compounds like this compound fundamentally relies on the availability of suitable precursors. A logical precursor for this target molecule would be a halogenated benzene (B151609) derivative, such as 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (B1593166). This precursor would possess the core aromatic structure with the nitro and trifluoromethoxy groups correctly positioned, allowing for the final introduction of the nitrile function via a substitution reaction. The synthesis of such precursors often involves multi-step sequences, including nitration and halogenation of a trifluoromethoxy-substituted benzene ring.

Achieving high selectivity and yield in the synthesis of highly substituted aromatics requires careful optimization of reaction conditions. For the conversion of a precursor like 1-chloro-2-nitro-4-(trifluoromethoxy)benzene to the final nitrile, a nucleophilic aromatic substitution reaction (SNAr) would be employed. Key parameters for optimization would include the choice of the cyanide source (e.g., sodium cyanide, potassium cyanide, or copper(I) cyanide), the solvent system (typically polar aprotic solvents like DMF, DMSO, or NMP), reaction temperature, and the use of catalysts. Phase-transfer catalysts or metal catalysts (e.g., palladium or nickel complexes) could be explored to enhance reaction rates and yields.

Analogous Synthetic Strategies for Related Nitro-Trifluoromethylbenzonitriles

The synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358) serves as an excellent model for understanding the preparation of related compounds. Two primary strategies have been effectively developed: cyano-substitution and oxime dehydration.

A prevalent industrial method for synthesizing 2-nitro-4-(trifluoromethyl)benzonitrile is the cyanation of 3-nitro-4-chlorobenzotrifluoride. patsnap.com This reaction, a variation of the Rosenmund-von Braun reaction, involves the displacement of the chlorine atom with a cyanide group. Research has focused on optimizing this transformation by exploring various catalysts and reaction conditions to maximize conversion and selectivity. patsnap.com

For instance, one patented method involves heating 3-nitro-4-chlorobenzotrifluoride with a cyanide source in N-methyl-2-pyrrolidone (NMP) in the presence of a catalyst system. patsnap.com The use of different cyanide salts and catalyst combinations has been shown to significantly impact the reaction's efficiency. High temperatures, typically between 185°C and 195°C, are required to drive the reaction to completion. patsnap.com The addition of ionic liquids as co-catalysts has also been shown to be effective. patsnap.com

| Cyanide Source (1.1 eq) | Primary Catalyst (1.0 eq) | Co-Catalyst (0.01 eq) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Sodium Cyanide | Cuprous Bromide | 1-Butyl-3-methylimidazolium bromide | 185 → 192 | 8 | 96.46 | 95.14 |

| Cuprous Cyanide | Nickel Bromide | 1-Butyl-3-methylimidazolium chloride | 185 → 193 | 8 | 96.73 | 95.20 |

| Cuprous Cyanide | Cuprous Bromide | 1-Propyl-3-methylimidazolium bromide | 185 → 195 | 9 | 96.95 | 95.65 |

An alternative synthetic route involves the dehydration of an aldehyde oxime. google.com This two-step process begins with the synthesis of 2-nitro-4-(trifluoromethyl)benzaldehyde (B33803) oxime from its corresponding aldehyde. The aldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of an inorganic base, such as sodium hydroxide (B78521), in an aqueous solution at low temperatures (0-20°C). google.com

The subsequent and crucial step is the dehydration of the resulting oxime to form the nitrile. This transformation is effectively carried out in acetonitrile (B52724) using acetic anhydride (B1165640) in the presence of a specialized nickel composite catalyst, which is prepared from nickel acetate (B1210297) and Raney nickel. google.com The reaction is typically heated to reflux (around 80-90°C) for a few hours to yield the desired 2-nitro-4-(trifluoromethyl)benzonitrile. google.com

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 1. Oximation | 2-nitro-4-(trifluoromethyl)benzaldehyde, Hydroxylamine hydrochloride, Inorganic base | - | Water | 0-20°C | 2-nitro-4-(trifluoromethyl)benzaldehyde oxime |

| 2. Dehydration | 2-nitro-4-(trifluoromethyl)benzaldehyde oxime | Nickel composite catalyst, Acetic anhydride | Acetonitrile | 80-90°C (Reflux) | 2-Nitro-4-(trifluoromethyl)benzonitrile |

Functional Group Transformations of this compound

The nitrile and nitro functional groups on the this compound ring are versatile handles for further chemical modification. While specific transformations for the trifluoromethoxy compound are sparsely reported, the reactivity of the analogous trifluoromethyl compound provides insight into potential reactions. google.com

The nitrile group can be hydrolyzed under either acidic or basic conditions to form the corresponding benzamide. For instance, 2-nitro-4-(trifluoromethyl)benzonitrile can be converted to 2-nitro-4-(trifluoromethyl)benzamide (B1585987). google.com This reaction can be catalyzed by bases like sodium hydroxide or potassium hydroxide at temperatures between 45-65°C, or by using concentrated sulfuric acid. google.com Further reaction of the resulting amide with a sulfuric acid-methanol solution leads to the formation of the corresponding methyl benzoate (B1203000) ester. google.com

The nitro group is also amenable to a variety of transformations, most notably reduction to an amine. This would yield an aniline (B41778) derivative, a crucial intermediate in the synthesis of many pharmaceuticals and dyes. The resulting amino group can then participate in a wide array of reactions, including diazotization and subsequent Sandmeyer reactions, or acylation to form amides.

Reductive Chemistry of the Nitro Group to Amino Derivatives

The reduction of the nitro group on the aromatic ring of this compound to an amino group is a key transformation, yielding 2-Amino-4-(trifluoromethoxy)benzonitrile. This amino derivative serves as a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and metal-acid systems.

One of the most prevalent methods for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid (HCl). doubtnut.comvedantu.comcommonorganicchemistry.com This method is widely employed in industrial settings due to its cost-effectiveness and efficiency. The reaction involves the transfer of electrons from the iron metal to the nitro group, with the acid facilitating the protonation steps.

Another widely used method is catalytic transfer hydrogenation. This approach utilizes a hydrogen donor, such as ammonium (B1175870) formate, in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com This method is often preferred for its mild reaction conditions and high yields.

Catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst, such as palladium, platinum, or nickel, is also a highly effective method for the reduction of nitro groups. researchgate.netresearchgate.netqub.ac.uk The choice of catalyst and reaction conditions can be tailored to achieve high selectivity and yield.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Compounds

| Reagent System | Catalyst | Solvent | Temperature | Remarks |

| Fe/HCl | - | Ethanol/Water | Reflux | A classic and robust method for nitro group reduction. doubtnut.comvedantu.comcommonorganicchemistry.com |

| H₂ | Pd/C | Ethanol | Room Temperature | A common and efficient catalytic hydrogenation method. researchgate.netresearchgate.netqub.ac.uk |

| Ammonium Formate | Pd/C | Methanol | Reflux | A mild catalytic transfer hydrogenation method. mdpi.com |

Hydrolysis and Further Derivatization of the Nitrile Functionality (e.g., to Carboxylic Acids and Acyl Chlorides)

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which can then be converted to more reactive derivatives like acyl chlorides. This two-step transformation opens avenues for a variety of subsequent reactions, such as esterification and amidation.

The hydrolysis of the nitrile can be achieved under either acidic or basic conditions. google.com However, controlling the reaction to selectively produce the carboxylic acid over the intermediate amide can be challenging. A patent describes the hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile to 2-Nitro-4-(trifluoromethyl)benzamide using either sodium hydroxide or potassium hydroxide in water at elevated temperatures. google.com While this patent focuses on the isolation of the amide, further hydrolysis of the amide under more stringent acidic or basic conditions would yield the corresponding carboxylic acid, 2-Nitro-4-(trifluoromethoxy)benzoic acid.

Once the carboxylic acid is obtained, it can be converted to the highly reactive acyl chloride, 2-Nitro-4-(trifluoromethoxy)benzoyl chloride. A standard method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or in a suitable solvent like toluene. nih.gov This reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.

Table 2: Conditions for Hydrolysis and Acyl Chloride Formation

| Transformation | Reagents | Solvent | Temperature | Product | Reference |

| Nitrile to Amide (Base Catalysis) | NaOH or KOH | Water | 45-65 °C | 2-Nitro-4-(trifluoromethyl)benzamide | google.com |

| Carboxylic Acid to Acyl Chloride | Thionyl Chloride (SOCl₂) | Toluene | Reflux | 2-Nitro-4-(trifluoromethoxy)benzoyl chloride | nih.gov |

Reactivity Studies of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its high stability, which is a key attribute in its application in pharmaceuticals and agrochemicals. mdpi.comnih.gov This stability stems from the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms. mdpi.com

In the context of the chemical transformations of this compound, the trifluoromethoxy group is generally expected to be inert to the conditions employed for the reduction of the nitro group and the hydrolysis of the nitrile functionality. The conditions for catalytic hydrogenation, Fe/HCl reduction, and base- or acid-catalyzed nitrile hydrolysis are typically not harsh enough to cleave the robust C-O or C-F bonds of the trifluoromethoxy group.

Reaction Mechanisms and Kinetics

Mechanistic Pathways of Substitution Reactions

The reactivity of the aromatic core in 2-Nitro-4-(trifluoromethoxy)benzonitrile is heavily influenced by its electronic properties. The presence of three strong electron-withdrawing groups—nitro (-NO₂), trifluoromethoxy (-OCF₃), and nitrile (-CN)—renders the benzene (B151609) ring highly electron-deficient. This electronic characteristic is a primary determinant for the feasibility and nature of aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for aryl halides and other substituted aromatic compounds that possess strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comharvard.edu The stability of this intermediate is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions relative to the site of attack, as they delocalize the negative charge. libretexts.orgyoutube.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

For a molecule like this compound, the ring is highly activated for SNAr, should a suitable leaving group be present at one of the other ring positions. The nitro group is one of the most powerful activating groups for SNAr reactions. youtube.com While the nitrile and trifluoromethoxy groups are also electron-withdrawing, the nitro group's ability to stabilize the anionic Meisenheimer complex via resonance is particularly strong, especially when it is positioned ortho or para to the leaving group. libretexts.orgharvard.edu

For instance, if a halogen were present at the C1 (cyano), C2 (nitro), or C4 (trifluoromethoxy) position, the existing substituents would dictate the feasibility of its displacement. The reactivity order of leaving groups in some SNAr reactions has been observed as F >> Br > Cl >>> I. nih.gov The strong electron-withdrawing capacity of the cyano and nitro groups makes the aromatic ring susceptible to nucleophilic attack. nih.gov

| Substituent Group | Position on Ring | Effect on SNAr | Mechanism of Influence |

|---|---|---|---|

| Nitro (-NO₂) | C2 | Strongly Activating | Stabilizes the Meisenheimer complex through resonance, particularly for attack at ortho/para positions. libretexts.org |

| Trifluoromethoxy (-OCF₃) | C4 | Activating | Strong inductive electron withdrawal stabilizes the anionic intermediate. |

| Nitrile (-CN) | C1 | Activating | Stabilizes the Meisenheimer complex through both inductive and resonance effects. |

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction mechanism begins with the attack of the aromatic π-system on the electrophile, forming a positively charged carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgnih.gov The substituent groups already present on the benzene ring profoundly affect both the reaction rate and the position of the new substituent (regioselectivity). wikipedia.org

Groups are classified as either activating (rate-increasing) or deactivating (rate-decreasing), and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org

Nitro Group (-NO₂): A powerful deactivating group due to strong resonance and inductive electron withdrawal. It is a meta-director. libretexts.orgyoutube.com

Nitrile Group (-CN): A deactivating group that withdraws electron density via induction and resonance. It is also a meta-director. libretexts.org

Trifluoromethoxy Group (-OCF₃): While the oxygen has lone pairs, the strong inductive effect of the three fluorine atoms makes this group strongly deactivating. However, the lone pairs on the oxygen can participate in resonance, directing incoming electrophiles to the ortho and para positions. It is thus considered a deactivating, ortho-, para-director. libretexts.org

In this compound, all three substituents are deactivating, making the ring extremely unreactive towards electrophilic attack. Any SEAr reaction would require harsh conditions. For determining the regioselectivity, the directing effects of the existing groups must be considered:

The nitro group at C2 directs meta, towards C4 and C6.

The nitrile group at C1 directs meta, towards C3 and C5.

The trifluoromethoxy group at C4 directs ortho, para, towards C3, C5, and (relative to itself) C1.

The positions C3 and C5 are ortho to the -OCF₃ group and meta to the -CN group. Position C6 is meta to the -NO₂ group. The combined deactivating effects make predicting a single major product difficult, but the least deactivated positions would be favored. The position C5 is likely the most favored site for a potential electrophilic attack, as it is meta to the nitrile group and ortho to the trifluoromethoxy group, representing a point of convergent directing influence, albeit on a highly deactivated ring.

| Substituent | Position | Classification | Directing Effect |

|---|---|---|---|

| -CN | C1 | Deactivating, Meta-Director libretexts.org | Directs to C3, C5 |

| -NO₂ | C2 | Strongly Deactivating, Meta-Director libretexts.orgyoutube.com | Directs to C4, C6 |

| -OCF₃ | C4 | Deactivating, Ortho, Para-Director libretexts.org | Directs to C1, C3, C5 |

Kinetics and Thermodynamics of Functional Group Interconversions

The bioreduction of nitroaromatic compounds is a critical process in their metabolism and biodegradation. nih.govresearchgate.net This transformation is typically catalyzed by flavoenzymes known as nitroreductases. nih.govresearchgate.net The reduction of the nitro group proceeds in a stepwise manner, involving a total of six electrons to convert the nitro group (-NO₂) to an amino group (-NH₂). researchgate.net

The mechanistic pathways can involve either single-electron or two-electron transfers:

One-Electron Pathway: A single-electron transfer to the nitroaromatic compound forms a nitro anion radical. researchgate.net This radical can then be converted to a nitroso intermediate (-NO). researchgate.net In the presence of oxygen, this radical can transfer an electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion, a process known as redox cycling that can lead to oxidative stress. researchgate.net

Two-Electron Pathway: Enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) can catalyze a direct two-electron reduction of the nitro group to the nitroso derivative. nih.gov

The rate of these enzymatic reductions is related to the electron-accepting properties of the nitroaromatic compound. nih.gov The presence of additional electron-withdrawing groups, such as the nitrile and trifluoromethoxy groups in this compound, increases the electron-deficient nature of the molecule, which would be expected to facilitate the initial electron transfer steps in the bioreduction process.

The nitrile group (-C≡N) can be reduced to a primary amine (-CH₂NH₂) through several methods, most notably catalytic hydrogenation and chemical reduction with metal hydrides. studymind.co.ukchemguide.co.uk

Catalytic Hydrogenation: This is a widely used industrial method that involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. studymind.co.ukchemguide.co.uk

Catalysts: Common catalysts include nickel, platinum, or palladium. studymind.co.ukchemguide.co.uk

Conditions: The reaction typically requires elevated temperatures and pressures. studymind.co.uk

Mechanism: The process is believed to begin with the interaction of molecular hydrogen with the metal catalyst centers, followed by interaction with the nitrile. orientjchem.org The nitrile is sequentially hydrogenated to form the primary amine. youtube.com

Chemical Reduction: Strong reducing agents like lithium aluminium hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. studymind.co.ukchemguide.co.uk

Reagents: The reaction is typically carried out by adding LiAlH₄ in a dry, non-aqueous solvent like diethyl ether, followed by an acidic workup. studymind.co.ukchemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles. chemguide.co.ukyoutube.com

For this compound, the reduction of the nitrile group to an amine would yield 2-nitro-4-(trifluoromethoxy)benzylamine. However, a significant challenge in this specific transformation is the simultaneous presence of the nitro group. Most conditions and reagents that reduce nitriles will also reduce the nitro group. For example, both catalytic hydrogenation and LiAlH₄ readily reduce nitro groups to amines. Therefore, achieving selective reduction of the nitrile without affecting the nitro group would require carefully chosen, specialized reagents or catalytic systems.

Cycloaddition Reactions Involving Nitrile-Containing Systems

Cycloaddition reactions are pericyclic reactions where two or more π-electron systems combine to form a cyclic product with new σ bonds. numberanalytics.comlibretexts.org The nitrile group, with its C≡N triple bond, can participate in certain types of cycloadditions.

A prominent example is the 1,3-dipolar cycloaddition. acs.org In this reaction, a 1,3-dipole reacts with a dipolarophile (a molecule with a π-bond) to form a five-membered heterocyclic ring. youtube.com While a nitrile itself is not a 1,3-dipole, it can be converted into one. For instance, a benzonitrile (B105546) can be transformed into a benzonitrile oxide (Ph-C≡N⁺-O⁻), which is a classic 1,3-dipole. youtube.com This nitrile oxide can then react with dipolarophiles like alkynes to form isoxazoles, which are stable aromatic heterocycles. youtube.com The reaction of this compound would first require its conversion to the corresponding nitrile oxide.

Another potential reaction is a [2+2] cycloaddition, where two alkene-like systems react to form a four-membered ring. numberanalytics.com Photochemically induced [2+2] cycloadditions between benzonitriles and alkenes have been reported, leading to the formation of azetine derivatives. acs.org These reactions are typically initiated by ultraviolet light. libretexts.org The participation of this compound in such a reaction would depend on the specific alkene and photochemical conditions employed.

[3+2] Cycloaddition Studies with Benzonitrile N-oxides and Nitroalkenes

The [3+2] cycloaddition (32CA) reaction between nitrile N-oxides and nitroalkenes represents a versatile method for synthesizing nitro-substituted Δ²-isoxazolines. nih.gov Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular mechanisms of these reactions.

Research indicates that the [3+2] cycloaddition reactions involving benzonitrile N-oxides and conjugated nitroalkenes typically proceed through a one-step mechanism via an asynchronous transition state. nih.govresearchgate.net This means the formation of the two new single bonds is not perfectly simultaneous, but the reaction does not involve a stable intermediate. These processes are classified as polar but not stepwise. nih.gov The polarity of the reaction is a key factor, and in the case of cycloadditions between thiocarbonyl ylides and nitroethene, the process is distinctly polar. scispace.com

The regioselectivity of these reactions is a significant aspect. For instance, the reaction of benzonitrile N-oxide with nitroethene is highly selective, yielding 3-aryl-5-nitroisoxazolines in high yields. nih.gov This selectivity can be explained by analyzing the electronic properties of the reactants. DFT calculations have been used to determine the global and local electronic properties of substituted benzonitrile N-oxides, which helps in understanding the reaction pathways. researchgate.net

The nature of the substituents on both the benzonitrile N-oxide and the nitroalkene can influence the reactivity and the degree of asynchronicity in the transition state. For example, studies on the cycloaddition of E-2-(trimethylsilyl)-1-nitroethene with aryl-substituted nitrile N-oxides have been conducted to understand the substituent effect on the reaction course. mdpi.com Similarly, research on β-phosphorylated nitroethenes in their reaction with benzonitrile N-oxide has shown them to be strong electrophiles, leading to a polar, one-step cycloaddition mechanism. mdpi.com

Below is a table summarizing the global and local electronic properties of various 4-substituted benzonitrile N-oxides, which are crucial for understanding their reactivity in [3+2] cycloaddition reactions.

| Reactant | R | σ | μ (eV) | η (eV) | ω (eV) | N (eV) | Local Nucleophilic Parr Functions (Pk-) (eV) | Local Electrophilic Parr Functions (Pk+) (eV) |

| O | C | |||||||

| 2a | NMe₂ | -0.66 | -2.71 | 5.48 | 0.67 | 3.44 | 0.54 | 0.38 |

| 2b | MeO | -0.27 | -3.18 | 5.86 | 0.86 | 3.12 | 0.51 | 0.39 |

| 2c | Me | -0.17 | -3.32 | 5.84 | 0.94 | 3.03 | 0.50 | 0.39 |

| 2d | H | 0.00 | -3.58 | 5.96 | 1.07 | 2.87 | 0.49 | 0.39 |

| 2e | F | 0.06 | -3.68 | 6.12 | 1.11 | 2.81 | 0.49 | 0.39 |

| 2f | Cl | 0.23 | -3.88 | 6.00 | 1.25 | 2.68 | 0.47 | 0.39 |

| 2g | CF₃ | 0.54 | -4.34 | 6.16 | 1.53 | 2.45 | 0.44 | 0.39 |

| 2h | NO₂ | 0.78 | -4.87 | 6.30 | 1.88 | 2.21 | 0.42 | 0.38 |

Data sourced from a DFT computational study on the molecular mechanism of [3+2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. researchgate.net

Investigation of Zwitterionic Intermediates in Cycloaddition Reactions

The long-held belief that all [3+2] cycloaddition reactions proceed via a one-step, concerted mechanism has been challenged by numerous studies, with increasing evidence for stepwise pathways involving zwitterionic or diradical intermediates. nih.govmdpi.com The formation of a zwitterionic intermediate is particularly favored in reactions with polar characteristics, such as those involving highly electrophilic or nucleophilic reactants, polar solvents, and substituents that can stabilize ionic centers. nih.gov

While many [3+2] cycloadditions of nitrile N-oxides with simple alkenes follow a one-step polar mechanism, the possibility of a stepwise zwitterionic mechanism increases with certain substrates. nih.gov For example, theoretical studies on the reaction between trifluoroacetonitrile (B1584977) N-oxide and vinylamine (B613835) suggest a stepwise zwitterionic pathway. mdpi.com Similarly, reactions involving other three-atom components, such as nitrones with certain nitroalkenes, have been shown to proceed through zwitterionic intermediates. nih.gov

DFT calculations have become a crucial tool in the search for these intermediates. scispace.com However, even in reactions with significant polar character and the presence of fluorine atoms that could stabilize ionic centers, such as the cycloaddition between C-arylnitrones and perfluoro-2-methylpent-2-ene, attempts to locate a zwitterionic intermediate on the reaction path have been unsuccessful, suggesting a one-step mechanism still prevails in those cases. nih.govnih.gov

In the context of reactions involving benzonitrile N-oxides, the formation of zwitterionic intermediates has been proposed, particularly when reacting with highly polarized partners. For instance, DFT studies on the reaction of aromatic nitrile N-oxides with nitroacetylene suggest that the interaction can lead to the formation of an extended zwitterion. mdpi.com The reaction of 2,2,4,4-tetramethyl-3-thiocyclobutanone S-methylide with nitroethene has been shown to proceed via a polar, two-step mechanism involving a zwitterionic intermediate. scispace.com

The presence of a trifluoromethoxy group, as in this compound, with its strong electron-withdrawing nature, would significantly influence the electronic properties of the benzonitrile core. This would enhance the electrophilicity of the nitrile carbon and potentially increase the polar character of a cycloaddition reaction, making the formation of a zwitterionic intermediate a plausible consideration, especially when paired with a strongly nucleophilic alkene.

Advanced Spectroscopic and Analytical Characterization

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating 2-Nitro-4-(trifluoromethoxy)benzonitrile from reaction mixtures and for determining its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve critical but distinct roles in its analysis.

The development of a robust HPLC method is fundamental for the accurate quantification and purity assessment of synthesized compounds. For aromatic nitro compounds, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical method for a related compound, 2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358), utilizes a C18 stationary phase. sielc.com Method development for this compound would involve a similar process, optimizing the mobile phase composition, flow rate, and detector wavelength to achieve optimal separation from impurities and starting materials.

Method Development Parameters:

Stationary Phase: A C18 or similar nonpolar column is typically chosen for its ability to retain aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small percentage of formic acid or phosphoric acid to improve peak shape) is standard. sielc.com

Detection: A UV detector is highly effective, as the nitro and aromatic functionalities provide strong chromophores. The detection wavelength would be set at the absorbance maximum of the compound for highest sensitivity.

Validation: Once developed, the method would be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Parameters for Analysis of Aromatic Nitro Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Elution of the analyte from the column. |

| Elution Type | Gradient | Ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Detector | UV at ~254 nm | Quantification based on light absorbance. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography is an invaluable tool for real-time monitoring of chemical reactions, allowing for the determination of reactant consumption and product formation, thereby calculating conversion rates and selectivity. In the synthesis of related benzonitriles, GC is used to track the reaction's progress until completion.

For instance, in patent literature describing the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile, GC analysis is explicitly mentioned to determine the conversion efficiency and selectivity of the reaction. The process involves taking aliquots from the reaction mixture at various time points and analyzing them to measure the peak areas of the starting material and the desired product. The retention times for the starting material (e.g., 3-nitro-4-chlorobenzotrifluoride) and the product (2-Nitro-4-(trifluoromethyl)benzonitrile) are distinct, allowing for their clear identification and quantification.

A GC method for this compound would be developed by selecting an appropriate capillary column (e.g., a nonpolar or medium-polarity column like a DB-5 or HP-5) and optimizing the temperature program to ensure baseline separation of all relevant species. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Table 2: Typical GC Parameters for Reaction Monitoring

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., AT-210, 30m x 0.53mm) | Separates volatile compounds. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Injector Temperature | ~250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp hold, ramp to final temp (e.g., 50°C to 280°C) | Separates components based on boiling points. |

| Detector | Flame Ionization Detector (FID) | Detects and quantifies organic analytes. |

Structural Elucidation via Advanced Spectroscopic Techniques

Following separation and purification, a suite of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the target molecule.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's carbon-hydrogen framework and confirm the presence and environment of the fluorine atoms.

¹H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic region (typically 7.0-9.0 ppm). The substitution pattern on the benzene (B151609) ring would lead to a specific set of splitting patterns (multiplicities) and coupling constants, allowing for the unambiguous assignment of each proton.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals: six for the aromatic carbons (including two quaternary carbons attached to the -CN and -NO₂ groups, and one attached to the -OCF₃ group) and one for the nitrile carbon. The chemical shifts would be influenced by the electron-withdrawing nature of the substituents.

¹⁹F NMR: This is a crucial technique for this specific molecule. It would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this signal is highly characteristic of the trifluoromethoxy group and would differentiate it from a trifluoromethyl (-CF₃) group, which appears in a different region of the ¹⁹F NMR spectrum.

While specific spectral data for this compound is not available, data for the analogous 2-Nitro-4-(trifluoromethyl)benzonitrile shows a ¹⁹F NMR signal at approximately -63 ppm. The -OCF₃ group in the target compound would be expected at a different characteristic shift.

Table 3: Predicted NMR Spectral Features for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Information Provided |

|---|---|---|---|

| ¹H | ~7.5 - 8.5 | Doublet, Doublet of doublets | Confirms the aromatic proton environment and substitution pattern. |

| ¹³C | ~100 - 160 | Singlets, Quartet (for C-OCF₃) | Shows all unique carbon atoms, including nitrile and substituted carbons. |

| ¹⁹F | Characteristic shift for -OCF₃ | Singlet | Confirms the presence and electronic environment of the trifluoromethoxy group. |

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic bond vibrations.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands for its functional groups. The most prominent peaks would be the sharp, strong nitrile (C≡N) stretch, the asymmetric and symmetric stretches of the nitro (NO₂) group, and strong absorptions corresponding to the C-F and C-O bonds of the trifluoromethoxy group.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and non-polar bonds. The C≡N and the symmetric NO₂ stretching vibrations would be expected to give strong signals in the Raman spectrum.

Table 4: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Medium, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| Trifluoromethoxy (C-F) | Stretching | 1000 - 1250 | Strong |

| Aryl Ether (Ar-O) | Stretching | 1200 - 1275 | Strong |

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

For this compound (C₈H₃F₃N₂O₃), the calculated exact mass would be compared to the experimentally measured mass, with a deviation of less than 5 ppm considered confirmation of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). For this molecule, fragmentation would likely involve:

Loss of the nitro group (-46 Da).

Loss of the trifluoromethoxy group (-85 Da) or parts thereof.

Loss of the cyano group (-26 Da).

Analysis of these fragments helps to piece together the molecular structure and corroborate the findings from NMR and IR spectroscopy.

X-ray Diffraction for Solid-State Structural Analysis

A thorough investigation of scientific literature and structural databases, including searches for crystallographic information associated with its CAS number (327-76-4), did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, critical parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates, which are essential for a detailed structural analysis, remain undetermined.

The absence of this data in repositories like the Cambridge Structural Database (CSD) indicates that the crystal structure of this specific compound has likely not been determined or publicly reported. X-ray diffraction analysis is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable insights into molecular geometry, intermolecular interactions, and packing arrangements within the crystal lattice.

For related compounds, such as some substituted benzonitriles, X-ray diffraction studies have been crucial in understanding their conformational properties and non-covalent interactions, which influence their physical and chemical behaviors. However, without experimental data for this compound, a similar detailed analysis of its solid-state characteristics is not possible at this time.

Further research, involving the growth of single crystals of this compound and subsequent X-ray diffraction analysis, would be required to characterize its solid-state structure and provide the data for the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and a host of other properties.

DFT calculations can provide detailed insights into the electronic structure and charge distribution of 2-Nitro-4-(trifluoromethoxy)benzonitrile. The presence of strong electron-withdrawing groups, namely the nitro (-NO₂) and cyano (-CN) groups, and the trifluoromethoxy (-OCF₃) group, significantly influences the electron density distribution on the benzene (B151609) ring.

In analogous compounds like 4-methyl 3-nitrobenzonitrile (B78329), DFT studies have shown that the substituent groups cause a perturbation of the valence electron distribution, which in turn affects the chemical and physical properties of the molecule. For this compound, the nitro and cyano groups are expected to decrease the electron density on the aromatic ring, particularly at the ortho and para positions relative to their location. The trifluoromethoxy group also acts as an electron-withdrawing group, further polarizing the molecule.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the charge distribution. For a similar compound, 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358), the calculated charge distribution would highlight the electrophilic nature of the carbon atoms attached to the nitro and cyano groups.

Table 1: Predicted Physicochemical Properties of 2-Nitro-4-(trifluoromethyl)benzonitrile (Analog)

| Property | Value | Source |

| Molecular Weight | 216.12 g/mol | |

| Melting Point | 44-47 °C | |

| Boiling Point | 156-158 °C at 18 mmHg | |

| InChI Key | BQCWLXXZTCLGSZ-UHFFFAOYSA-N |

This table presents data for the analogous compound 2-Nitro-4-(trifluoromethyl)benzonitrile due to the lack of specific experimental data for this compound.

DFT calculations are instrumental in predicting the chemical reactivity of molecules by analyzing their frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the strong electron-withdrawing substituents would lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The electrostatic potential map would likely show regions of positive potential (electron deficiency) around the carbon atoms of the benzene ring and the nitro group, indicating sites for nucleophilic attack.

Studies on the [3+2] cycloaddition reactions between benzonitrile (B105546) N-oxides and nitroethene have demonstrated the utility of DFT in elucidating reaction mechanisms. nih.govresearchgate.net These studies show that such reactions proceed through a one-step, polar mechanism. nih.gov Similar computational approaches could be applied to predict the reaction pathways of this compound with various reagents. For instance, the hydrolysis of the related 2-nitro-4-(trifluoromethyl)benzonitrile to 2-nitro-4-(trifluoromethyl)benzamide (B1585987) has been studied, demonstrating the reactivity of the nitrile group. google.com

DFT calculations can accurately simulate various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These simulations are valuable for interpreting experimental spectra and assigning vibrational modes and chemical shifts.

For substituted benzonitriles, DFT has been successfully used to perform normal mode analysis and assign vibrational wavenumbers. A comparative study on 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile using the B3LYP/6-311+G(2df,2p) method provided detailed insights into their vibrational spectra. A similar approach for this compound would predict the characteristic vibrational frequencies for the -CN, -NO₂, and -OCF₃ groups.

Table 2: Key Vibrational Modes and Their Expected Regions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2220-2240 |

| Nitro (-NO₂) | Asymmetric Stretching | 1500-1550 |

| Symmetric Stretching | 1335-1370 | |

| Trifluoromethoxy (-OCF₃) | C-F Stretching | 1100-1250 |

| C-O Stretching | 1000-1100 |

This table is a generalized representation based on typical infrared absorption frequencies for the respective functional groups.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. youtube.com For a molecule like this compound, MD simulations can reveal the preferred conformations of the trifluoromethoxy group relative to the benzene ring and the nitro group.

MD simulations can also be employed to study the behavior of the molecule in different solvents, providing insights into solvation effects and intermolecular interactions, such as hydrogen bonding. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural properties of a molecule and its physicochemical properties. These models are particularly useful for predicting the properties of new or untested compounds.

For nitroaromatic compounds, QSPR models have been developed to predict properties like thermal stability, as indicated by decomposition enthalpies. nih.gov In one such study, descriptors calculated using both DFT and semi-empirical AM1 methods were used to build reliable models with high correlation coefficients (R² > 0.98). nih.gov Similarly, robust QSPR models have been constructed to estimate the impact sensitivity of nitro energetic molecules. nih.gov These models often employ a wide range of descriptors, including constitutional, topological, geometric, and quantum-chemical parameters.

A QSPR study for this compound could be developed to predict properties such as its boiling point, solubility, or toxicity based on its structural features.

Machine Learning Applications in Predicting Chemical Behavior and Synthesis Outcomes

Machine learning (ML) is increasingly being applied in chemistry to predict reaction outcomes, optimize reaction conditions, and even plan synthetic routes. bohrium.comrjptonline.org These data-driven approaches leverage large datasets of known reactions to build predictive models. chemicalbook.com

Applications in Medicinal Chemistry and Agrochemical Research

Role as Key Synthetic Intermediates for Pharmaceutical Agents

The compound serves as a foundational element for the synthesis of several pharmaceutical agents, leveraging its reactive potential to build intricate molecular frameworks.

2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358) is a direct precursor to 2-nitro-4-(trifluoromethyl)benzoic acid, a key component in the synthesis of Nitisinone. newdrugapprovals.orgdovepress.com The synthesis involves the hydrolysis of the nitrile group of 2-Nitro-4-(trifluoromethyl)benzonitrile to a carboxylic acid, which can then be converted to its corresponding acyl chloride. google.com This activated intermediate, 2-nitro-4-trifluoromethylbenzoyl chloride, reacts with 1,3-cyclohexanedione (B196179) in a crucial C-acylation reaction to form Nitisinone (2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione). newdrugapprovals.orggoogle.comgoogle.com

Nitisinone is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). dovepress.comnih.govnih.gov This inhibition is the basis for its therapeutic use in treating the rare genetic disorder hereditary tyrosinemia type 1 (HT-1). nih.govnih.gov The development of Nitisinone showcases a remarkable journey from a compound initially investigated as a herbicide to a life-saving drug. dovepress.comnih.gov The core structure provided by the 2-nitro-4-(trifluoromethyl)benzoyl moiety is essential for its biological activity.

Table 1: Synthesis of Nitisinone from 2-Nitro-4-(trifluoromethyl)benzonitrile

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Nitro-4-(trifluoromethyl)benzonitrile | H₂SO₄ / H₂O | 2-Nitro-4-(trifluoromethyl)benzoic acid | Hydrolysis of the nitrile to a carboxylic acid. google.com |

| 2 | 2-Nitro-4-(trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | Activation of the carboxylic acid. newdrugapprovals.orggoogle.com |

| 3 | 2-Nitro-4-(trifluoromethyl)benzoyl chloride, 1,3-Cyclohexanedione | Triethylamine, Acetone cyanohydrin | Nitisinone | Formation of the final triketone structure. newdrugapprovals.orggoogle.com |

While not a direct precursor in the most common synthetic routes, 2-Nitro-4-(trifluoromethyl)benzonitrile is a closely related structural unit to key intermediates used in the synthesis of the potent androgen receptor antagonist, Enzalutamide. The synthesis of Enzalutamide relies on the crucial intermediate 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. google.comepo.org

This key isothiocyanate intermediate is typically prepared from 4-amino-2-(trifluoromethyl)benzonitrile. chemicalbook.com The synthesis pathway from 2-Nitro-4-(trifluoromethyl)benzonitrile would involve the selective reduction of the nitro group to an amine to produce this necessary precursor. This transformation highlights the utility of the nitro group as a masked amino group, which can be revealed at the appropriate synthetic stage. Enzalutamide is a non-steroidal anti-androgen medication used in the treatment of castration-resistant prostate cancer. epo.orgebi.ac.uk The trifluoromethyl-benzonitrile portion of the molecule is critical for its binding to the androgen receptor.

The inherent reactivity of 2-Nitro-4-(trifluoromethyl)benzonitrile makes it an attractive starting point for the synthesis of diverse, novel heterocyclic compounds. nih.gov The presence of three distinct functional groups on the aromatic ring allows for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and modifications of the nitrile group. nih.govresearchgate.net

Researchers have utilized such versatile building blocks to create libraries of compounds for biological screening. ijnrd.orgnih.gov For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles like benzimidazoles or quinazolines. researchgate.net The nitrile group can also be a handle for creating other heterocyclic systems, such as triazoles. nih.gov The trifluoromethyl group often enhances the metabolic stability and binding affinity of the resulting molecules. researchgate.netrsc.org This field of research is active, with ongoing efforts to discover new therapeutic agents for a range of diseases by leveraging the synthetic potential of such nitro-aromatic compounds. ijnrd.orgresearchgate.net

Development and Application in Agrochemical Compounds

The same chemical reactivity that makes 2-Nitro-4-(trifluoromethyl)benzonitrile valuable in medicinal chemistry also underpins its use in the agrochemical industry.

2-Nitro-4-(trifluoromethyl)benzonitrile is a key intermediate in the industrial synthesis of the herbicide Isoxaflutole. patsnap.com Isoxaflutole is a pre-emergence herbicide used for the control of broadleaf and grass weeds in crops like corn and sugarcane. patsnap.com Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants, the same enzyme targeted by Nitisinone in humans. nih.govpatsnap.com

The synthesis of Isoxaflutole from 2-Nitro-4-(trifluoromethyl)benzonitrile typically involves several steps. A common industrial method starts with the reaction of 3-nitro-4-chlorobenzotrifluoride with a cyanide source (like sodium cyanide or cuprous cyanide) to produce 2-nitro-4-(trifluoromethyl)benzonitrile. patsnap.comgoogle.com This intermediate is then further processed to construct the final isoxazole-containing herbicide.

Table 2: Industrial Synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile

| Reactant | Cyanide Source | Catalyst(s) | Solvent | Temp (°C) | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|---|

| 3-Nitro-4-chlorobenzotrifluoride | Sodium Cyanide (NaCN) | Cuprous bromide, 1-butyl-3-methylimidazolium bromide | N-methylpyrrolidone | 185-192 | 96.46% / 95.14% | patsnap.com |

| 3-Nitro-4-chlorobenzotrifluoride | Cuprous Cyanide (CuCN) | Nickel bromide, 1-butyl-3-methylimidazolium chloride | N-methylpyrrolidone | 185-193 | 96.73% / 95.20% | patsnap.com |

The structural motifs present in 2-Nitro-4-(trifluoromethyl)benzonitrile are found in a variety of other compounds with pesticidal activity. The trifluoromethyl-substituted phenyl ring is a common feature in many modern agrochemicals due to its contribution to biological efficacy and stability.

Research into derivatives of related benzonitriles and nitro-aromatic compounds has yielded molecules with a range of pesticidal actions:

Fungicidal Activity: Derivatives containing triazole or acylhydrazone moieties, which can be synthesized from benzonitrile (B105546) precursors, have shown significant fungicidal properties against various plant pathogens. nih.govresearchgate.netmdpi.com The combination of a nitrile or a precursor group with other pharmacophores like a triazole ring is a common strategy in designing new fungicides. scielo.org.mxresearchgate.net

Insecticidal Activity: Phenylpyridine derivatives containing N-phenylbenzamide moieties, structurally related to benzonitrile building blocks, have exhibited high insecticidal activities against pests like Mythimna separata. nih.gov Furthermore, other complex heterocyclic structures derived from similar starting materials have been investigated for broad-spectrum insecticidal and fungicidal activities. mdpi.commdpi.com

Antimalarial Intermediates: Historically, related halonitro-benzonitriles have been used as intermediates in the preparation of amidino ureas with antimalarial activity, demonstrating the broad utility of this class of compounds. google.com

The exploration of derivatives continues to be an active area of research, aiming to develop new, more effective, and selective pesticides for crop protection.

Mechanistic Studies of Biological Interactions

Influence of the Trifluoromethoxy Group on Molecular Lipophilicity and Target Engagement

The trifluoromethoxy (-OCF₃) group significantly alters the physicochemical properties of a molecule, which in turn influences its biological behavior. A critical parameter affected is lipophilicity, the affinity of a molecule for a lipid-like environment. Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage with biological targets. acs.org The incorporation of fluorine-containing functional groups is a common strategy in medicinal chemistry to modulate these properties. nih.gov

The trifluoromethoxy group generally increases molecular lipophilicity. nih.govsigmaaldrich.com This increased lipophilicity can enhance the molecule's ability to cross cellular membranes and access hydrophobic binding pockets within target proteins. nih.gov For instance, structure-activity relationship studies on various compounds have shown that adding fluorine atoms can lead the molecule deeper into a protein's hydrophobic pocket, thereby increasing the drug's potency. nih.gov While fluorinating an aromatic system typically increases lipophilicity, the specific effects can be tailored through chemical design. nih.gov The strategic placement of fluorine-containing groups like trifluoromethoxy is used by drug designers to achieve an optimal level of lipophilicity for better efficacy and potency. nih.gov

| Functional Group | General Effect on Lipophilicity (log P) | Implication for Target Engagement |

|---|---|---|

| -H | Baseline | Baseline interaction |

| -OCH₃ | Moderate Increase | May enhance membrane permeability |

| -OCF₃ | Significant Increase | Promotes entry into hydrophobic binding pockets nih.gov |

| -CF₃ | High Increase | Can significantly increase binding affinity through hydrophobic interactions nih.govsigmaaldrich.com |

Role of the Nitrile Group as a Pharmacophore in Enzyme Inhibition

The nitrile (-C≡N) group is a versatile and important functional group in medicinal chemistry, recognized as a key pharmacophore in the design of enzyme inhibitors. researchgate.netnih.gov Its unique electronic properties and linear geometry allow it to participate in specific interactions with enzyme active sites, often leading to enhanced binding affinity and improved pharmacological profiles. researchgate.netnih.gov

A primary role of the nitrile group is to act as a bioisostere for a carbonyl group. nih.gov In many enzyme-catalyzed reactions, a carbonyl group on a substrate or inhibitor will act as a hydrogen bond acceptor. The nitrile group can effectively mimic this interaction. nih.gov For example, in the design of non-steroidal aromatase inhibitors, the nitrile group is thought to function as a hydrogen bond acceptor, similar to a carbonyl group in the natural substrate. nih.gov This interaction is often essential for the compound's inhibitory activity. nih.gov

Furthermore, the strong electron-withdrawing nature of the nitrile group can polarize adjacent parts of the molecule, influencing molecular recognition. nih.gov This polarization can lead to strong dipole interactions with residues in the enzyme's binding pocket. nih.gov The small molecular volume and linear shape of the nitrile group also allow it to fit well within binding sites and tolerate various mutations in the target enzyme. nih.gov Over 30 pharmaceuticals containing a nitrile group have been approved, targeting a wide array of conditions, which underscores the group's utility in drug design. researchgate.netnih.gov Its incorporation can also improve pharmacokinetic properties like metabolic stability and solubility. researchgate.netnumberanalytics.com For instance, several reversible inhibitors of dipeptidyl peptidase (DPP-IV), used for treating diabetes, feature an α-amino nitrile structure where the nitrile is key to their mechanism. nih.govnumberanalytics.com

Structure-Activity Relationship (SAR) Studies of Functionalized Benzonitrile Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into effective drugs. For functionalized benzonitrile derivatives, SAR studies explore how varying the types and positions of substituents on the benzene (B151609) ring affects the compound's biological activity. nih.govresearchgate.net These studies provide critical insights into the interactions between the drug molecule and its biological target, guiding the design of analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

In the context of a molecule like 2-Nitro-4-(trifluoromethoxy)benzonitrile, an SAR study would involve synthesizing a series of related compounds where each functional group—the nitrile, the nitro group, and the trifluoromethoxy group—is systematically modified or repositioned. For example, the nitro group could be moved to the meta- or para-position relative to the nitrile, or it could be replaced by other electron-withdrawing or electron-donating groups such as a halogen, an amino group, or a carboxyl group. nih.gov

Similarly, the trifluoromethoxy group at the 4-position could be replaced with other substituents to probe the effect of lipophilicity and electronic properties on activity. The results of such modifications can be dramatic. SAR studies on other bioactive molecules have shown that even small changes, like moving a fluoro substituent from the ortho to the meta or para position, can significantly reduce inhibitory activity. nih.gov Benzonitrile derivatives are known to be effective against a range of diseases, and the nitrile group itself is crucial for improving pharmacokinetic profiles, enhancing solubility, and contributing to metabolic stability. researchgate.net The systematic exploration through SAR is essential for harnessing the full potential of the benzonitrile scaffold in drug discovery. nih.govjppres.comresearchgate.net

| Position on Benzene Ring | Original Group (in subject compound) | Example Modifications in an SAR Study | Potential Impact on Activity |

|---|---|---|---|

| 1 | -CN (Nitrile) | -COOH, -CONH₂, -CH₂OH | Alters binding interactions, polarity, and role as H-bond acceptor nih.gov |

| 2 | -NO₂ (Nitro) | -NH₂, -Cl, -F, -H | Modifies electronic properties and steric hindrance near the nitrile group |

| 4 | -OCF₃ (Trifluoromethoxy) | -OCH₃, -CF₃, -Cl, -H | Changes lipophilicity, metabolic stability, and electronic influence on the ring acs.orgnih.gov |

Environmental Fate and Impact Studies

Environmental Transformation Pathways

The transformation of a chemical in the environment determines its persistence and the potential formation of other harmful substances. Key pathways for organic compounds include phototransformation, hydrolysis, and biodegradation.

Phototransformation Processes

Phototransformation, the degradation of a compound by light, is a critical process for substances present in the atmosphere or surface waters. For aromatic nitro compounds, this can involve complex reactions. However, no specific studies on the phototransformation of 2-Nitro-4-(trifluoromethoxy)benzonitrile were identified. Research in this area would be necessary to determine its atmospheric half-life and the identity of its photoproducts.

Hydrolysis and Biodegradation Studies

Hydrolysis, the reaction with water, can be a significant degradation pathway for certain chemical functional groups. The nitrile group in this compound could potentially hydrolyze to a carboxylic acid. A patent describing the synthesis of related compounds mentions the hydrolysis of the nitrile group under specific acidic or basic conditions to form 2-nitro-4-trifluoromethyl benzamide, but this is in a controlled chemical synthesis context, not an environmental one.

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of chemicals from soil and water. No studies on the biodegradation of this compound were found. Information on its susceptibility to microbial degradation, the types of microorganisms involved, and the resulting metabolites is essential for a complete environmental assessment.

Assessment of Environmental Distribution and Persistence

The distribution of a chemical in different environmental compartments (air, water, soil, and biota) and its persistence are key to understanding its potential for exposure and long-term impact. Factors such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow) are used in models to predict this behavior. While safety data sheets for the related compound 2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358) provide some physical and chemical properties, specific experimental data on the environmental distribution and persistence of this compound are not available.

Ecotoxicological Methodologies and Risk Assessment

Ecotoxicology studies assess the harmful effects of a substance on ecosystems. This involves testing on various organisms, such as algae, invertebrates (like Daphnia), and fish, to determine acute and chronic toxicity. A comprehensive environmental risk assessment integrates exposure and effects data to estimate the likelihood of adverse effects occurring in the environment.

No specific ecotoxicological studies or environmental risk assessments for this compound have been published in the accessible literature. Such studies are vital for establishing safe environmental concentrations and for regulatory purposes.

Patent Landscape and Industrial Relevance

Analysis of Manufacturing Process Patents for 2-Nitro-4-(trifluoromethoxy)benzonitrile and Related Compounds

The synthesis of this compound has been approached through various chemical routes, as documented in the patent literature. These patents reveal different strategies to achieve high yield and purity, often focusing on novel catalysts, starting materials, and reaction conditions to create a more efficient and cost-effective process.

One patented method discloses the preparation of this compound starting from 2-nitro-4-trifluoromethylbenzaldehyde. beilstein-journals.orgresearchgate.net This process involves two main steps:

Oximation: The starting aldehyde reacts with hydroxylamine (B1172632) hydrochloride in the presence of an inorganic base and water as a solvent to form 2-nitro-4-trifluoromethylbenzaldehyde oxime. beilstein-journals.orgresearchgate.net The preferred temperature for this reaction is between 0-20°C. researchgate.net

Dehydration: The resulting oxime is then subjected to a dehydration reaction in acetonitrile (B52724) with acetic anhydride (B1165640) and a nickel composite catalyst (compounded from nickel acetate (B1210297) and Raney nickel) to yield the final product, this compound. beilstein-journals.orgresearchgate.net This catalyst is noted for its high activity and ability to improve reaction selectivity and product yield. beilstein-journals.org

Another significant patented approach starts with 3-nitro-4-chlorobenzotrifluoride. This method involves a cyanation reaction where the chloro group is replaced by a cyano group. One patent describes a process using a cyanide source (such as sodium cyanide, potassium cyanide, or cuprous cyanide), a primary catalyst (cuprous bromide or nickel bromide), and a secondary catalyst, a methylimidazole ionic liquid, in N-methyl-2-pyrrolidone (NMP) as a solvent. echemi.com The reaction is conducted at a high temperature, typically between 185 to 195°C, and is followed by rectification to obtain a high-purity product. echemi.com This method is presented as an improvement over previous processes that used more expensive starting materials like 3-nitro-4-bromobenzotrifluoride. echemi.com

A variation of the cyanation of a halogenated precursor is detailed in a European patent application for the synthesis of 4-nitro-2-(trifluoromethyl)-benzonitrile, a structurally related isomer. This process involves reacting a 4-nitro-2-(trifluoromethyl)-halobenzene with a cyano-metal complex salt. utrgv.edu

Furthermore, patents also cover the synthesis of precursors and derivatives of this compound. For instance, a patent exists for the preparation of 2-nitro-4-trifluoromethyl methyl benzoate (B1203000), which involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile (B105546) to 2-nitro-4-trifluoromethyl benzamide, followed by an alcoholysis reaction.

The following table summarizes key details from representative patents for the synthesis of this compound and a related compound.

Interactive Data Table: Patented Synthesis Routes

| Patent/Source | Starting Material | Key Reagents & Catalysts | Solvent | Key Conditions | Product |

| CN109438282B | 2-nitro-4-trifluoromethylbenzaldehyde | Hydroxylamine hydrochloride, inorganic base, Nickel composite catalyst (nickel acetate and Raney nickel), acetic anhydride | Water, Acetonitrile | Oximation at 0-20°C; Dehydration via reflux | This compound |

| CN105175282A | 3-nitro-4-chlorobenzotrifluoride | Cyanide source (e.g., NaCN), Cuprous bromide/Nickel bromide, Methylimidazole ionic liquid | N-methyl-2-pyrrolidone (NMP) | 185-195°C for 5-9 hours, followed by rectification | This compound |

| EP3696164A1 | 4-nitro-2-(trifluoromethyl)-halobenzene | Cyano-metal complex salts | Not specified | Not specified | 4-nitro-2-(trifluoromethyl)-benzonitrile |

Intellectual Property Considerations for Chemical Intermediates and Derived Products

The patenting of chemical intermediates like this compound and its derivatives is a critical aspect of intellectual property (IP) strategy in the chemical and pharmaceutical industries. A robust IP portfolio can provide a significant competitive advantage by protecting not just the final commercial product but also the key building blocks and the methods to produce them.

The patentability of chemical intermediates can sometimes be a complex legal issue. While some jurisdictions may question the patentability of an intermediate that only has utility in the synthesis of a final product, a novel and inventive intermediate can often be patented, especially if it can be isolated in a stable form and has potential uses in different processes.

Effective IP strategies for chemical inventions often involve a multi-layered approach to protection. This can include:

Composition of Matter Claims: These claims protect the novel chemical compound itself. For derivatives, it is important to claim potential variants, including isomers and analogs, to prevent competitors from making slight modifications to circumvent the patent.

Process Claims: Protecting the synthetic route is crucial. A novel and non-obvious manufacturing process can be patented even if the final product is already known. This can block competitors from using a more efficient or cost-effective method of production.